

Commercial Suppliers and Technical Guide for (R)-(-)-Metalaxyl-D6 in Research Applications

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Compound of Interest

Compound Name: (R)-(-)-Metalaxyl-D6

Cat. No.: B15139974

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for **(R)-(-)-Metalaxyl-D6**, a deuterated internal standard crucial for the accurate quantification of the fungicide Metalaxyl. This document also outlines a representative experimental protocol for its use in analytical testing and details the biochemical pathway of Metalaxyl's mode of action.

Commercial Sourcing of (R)-(-)-Metalaxyl-D6

(R)-(-)-Metalaxyl-D6 is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key information from some of these suppliers to facilitate comparison and procurement.

Supplier	Catalog Number	Purity	Formulation	Storage	CAS Number
Cayman Chemical	39575	≥99% deuterated forms (d1-d6)	A solution in acetonitrile	-20°C	1398112-32-7
Biomol	Cay39575-10 mg	>99% deuterated forms (d1-d6)	A solution in acetonitrile	-20°C	1398112-32-7
Clearsynth	Not specified	Not specified	Not specified	Not specified	57837-19-1 (Unlabeled)
GlpBio	GC15478	>99.00%	Not specified	-20°C	1398112-32-7
MedChemExpress	HY-B0843AS	Not specified	Not specified	Not specified	Not specified

Note: This information is based on publicly available data and may be subject to change. Researchers should always consult the supplier's official documentation for the most current product specifications.

Experimental Protocol: Quantification of Metalaxyl in Vegetable Matrix using (R)-(-)-Metalaxyl-D6 Internal Standard by LC-MS/MS

This protocol is a representative example based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.^{[1][2][3][4][5][6][7]} Researchers must validate the method for their specific matrix and instrumentation.

1. Materials and Reagents

- **(R)-(-)-Metalaxyl-D6** internal standard solution (e.g., 100 µg/mL in acetonitrile)
- Metalaxyl analytical standard

- Acetonitrile (HPLC grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - for highly pigmented matrices
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for dSPE
- Syringe filters (e.g., 0.22 μ m PTFE)

2. Sample Preparation (QuEChERS)

- Homogenization: Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known volume of the **(R)-(-)-Metalaxyl-D6** internal standard solution to the sample.
- Extraction:
 - Add 10 mL of acetonitrile to the tube.

- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA, C18, and MgSO₄ (and GCB if necessary).
 - Vortex for 1 minute.
 - Centrifuge at ≥4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
 - The extract may require dilution with the initial mobile phase conditions prior to injection.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
 - Flow Rate: 0.3 - 0.5 mL/min.

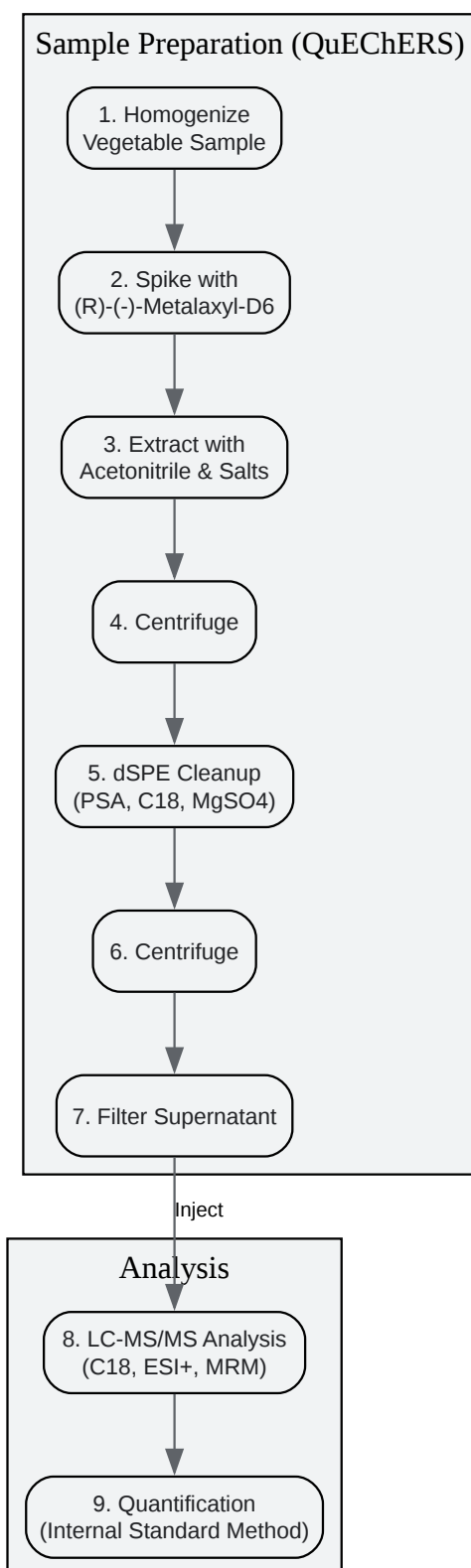
- Injection Volume: 1 - 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both Metalaxyl and **(R)-(-)-Metalaxyl-D6** need to be determined and optimized on the specific instrument. For Metalaxyl (M+H)⁺ at m/z 280, a potential product ion is m/z 220.^[8] The transition for the D6 isotopologue will have a higher mass for the precursor ion.
 - Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity for each transition.

4. Quantification

Create a calibration curve using known concentrations of the Metalaxyl analytical standard, with each calibration standard containing the same concentration of the **(R)-(-)-Metalaxyl-D6** internal standard. The ratio of the peak area of Metalaxyl to the peak area of **(R)-(-)-Metalaxyl-D6** is plotted against the concentration of Metalaxyl to generate the calibration curve. The concentration of Metalaxyl in the samples is then determined from this curve.

Visualizations

Experimental Workflow

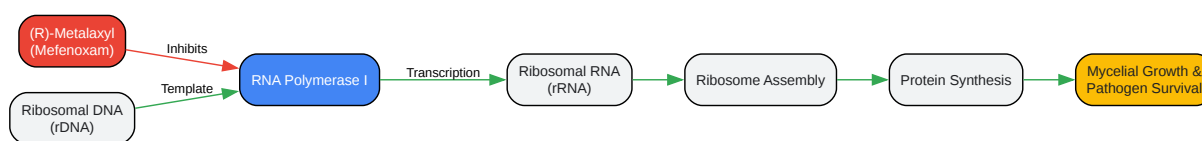


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Caption: A typical QuEChERS workflow for the analysis of Metalaxyl.

Signaling Pathway: Metalaxyl's Mode of Action

Metalaxyl is a phenylamide fungicide that is highly effective against oomycete pathogens.[9][10][11] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis.[10] Specifically, the active R-enantiomer (also known as Mefenoxam) targets and inhibits RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[10] This disruption of rRNA synthesis halts protein production, leading to the cessation of mycelial growth and eventual death of the pathogen.



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Caption: Inhibition of rRNA synthesis by (R)-Metalaxyl in oomycetes.

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